Propoxyphene hydrochloride

Description

A narcotic analgesic structurally related to METHADONE. Only the dextro-isomer has an analgesic effect; the levo-isomer appears to exert an antitussive effect.

See also: Propoxyphene (has active moiety); Aspirin; caffeine; this compound (component of); Acetaminophen; this compound (component of) ... View More ...

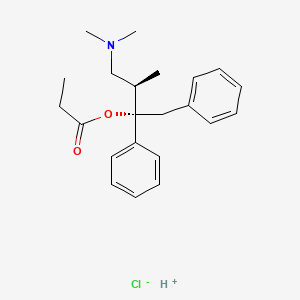

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQBBUPJKANITL-MYXGOWFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048913 | |

| Record name | Propoxyphene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639-60-7 | |

| Record name | Dextropropoxyphene hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1639-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propoxyphene hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, .alpha.-[(1R)-2-(dimethylamino)-1-methylethyl]-.alpha.-phenyl-, 1-propanoate, hydrochloride (1:1), (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propoxyphene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dextropropoxyphene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOXYPHENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB2TL9PS0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Synthetic Analgesic: A Technical History of Propoxyphene Hydrochloride

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery and Synthesis of Propoxyphene Hydrochloride

Introduction

This compound, a synthetic opioid analgesic structurally related to methadone, emerged from the mid-20th century quest for potent painkillers with reduced dependency potential compared to morphine. First synthesized in the 1950s, its unique chemical structure and analgesic properties positioned it as a significant compound in the landscape of pain management for several decades. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details key experimental protocols, presents quantitative data from pivotal synthesis methods, and illustrates the synthetic pathways and its mechanism of action through detailed diagrams.

Discovery and a Tale of Stereoisomers

The journey of propoxyphene began in the laboratories of Eli Lilly and Company, where researchers A. Pohland and H. R. Sullivan were investigating synthetic analgesics. Their work, first published in 1953, described the initial synthesis of the molecule. A critical breakthrough in understanding its bioactivity was the resolution of its stereoisomers. It was discovered that only the α-d-stereoisomer, dextropropoxyphene, exhibited the desired analgesic effects.[1] This discovery underscored the profound importance of stereochemistry in drug action and directed subsequent research efforts toward the selective synthesis and purification of this specific isomer. The less active or inactive stereoisomers highlighted the necessity of chiral separation or stereoselective synthesis in producing effective and safe pharmaceuticals.

The Synthetic Trajectory: From a Grignard Reaction to Optimized Acylation

The synthesis of this compound has undergone significant evolution since its inception. The original method developed by Pohland and Sullivan laid the groundwork, which was subsequently refined by various researchers to improve yield, purity, and safety.

The Original Pohland and Sullivan Synthesis (1953)

The initial synthesis of racemic propoxyphene involved a multi-step process.[1] The key steps included the preparation of an aminoketone, followed by a Grignard reaction and subsequent acylation.

Experimental Protocol:

-

Preparation of β-dimethylaminobutyrophenone: This aminoketone was prepared via the addition of dimethylamine (B145610) to phenylpropenyl ketone.

-

Grignard Reaction: The resulting aminoketone was reacted with benzylmagnesium chloride. This crucial step yielded a mixture of two diastereomeric amino alcohols, the α- and β-isomers of 4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol. The α-isomer was the desired precursor for the active analgesic.

-

Acylation: The α-amino alcohol hydrochloride was then acylated using propionic anhydride (B1165640) in the presence of pyridine, heated to reflux for several hours.

-

Purification: The crude product was purified by recrystallization.

This early method, while groundbreaking, suffered from modest yields, typically less than 70%, and required multiple recrystallizations to purify the final hydrochloride salt.[2][3]

Advancements in Acylation and Chiral Resolution

Later innovations focused on improving the efficiency of the acylation step and developing methods for the stereoselective synthesis of the desired α-d-isomer.

Alternative Acylation with Propionyl Chloride and Thionyl Chloride:

A significant improvement involved replacing the propionic anhydride/pyridine system with propionyl chloride in the presence of a small amount of thionyl chloride in a solvent like dichloromethane (B109758).[2] This method offered higher yields and a simplified purification process.

Experimental Protocol:

-

Reaction Setup: α-d-1,2-diphenyl-3-methyl-4-dimethylamino-2-butanol (d-oxyphene) is dissolved in dichloromethane under a nitrogen atmosphere.

-

Addition of Reagents: The solution is cooled in an ice bath, and propionyl chloride is added at a rate to maintain the temperature between 20-25°C. After stirring, thionyl chloride is added.

-

Reaction and Isolation: The mixture is stirred for an hour, followed by vacuum distillation of the solvent. The resulting oil is treated with ethyl acetate (B1210297) to precipitate the α-d-propoxyphene hydrochloride.

-

Purification: The white precipitate is collected by vacuum filtration and washed with ethyl acetate.

Stereoselective Synthesis:

To circumvent the need for resolving the final product, a stereoselective synthesis was developed. This involved the resolution of the precursor aminoketone, β-dimethylamino-α-methylpropiophenone, using a chiral resolving agent like dibenzoyltartaric acid. The desired optically active aminoketone was then carried through the Grignard reaction and acylation steps to yield the α-d-propoxyphene.[2]

Quantitative Data Summary

The following table summarizes the reported yields for different key synthesis methodologies of α-d-propoxyphene hydrochloride, providing a comparative overview of the advancements in its production.

| Synthesis Method | Key Reagents | Reported Yield | Reference(s) |

| Original Pohland & Sullivan (Anhydride Esterification) | Propionic anhydride, Pyridine | < 70% | [2][3] |

| Pohland, Peters & Sullivan (Alternative Route) | Dibenzoyl-(-)-tartaric acid for resolution | ~69% | [2] |

| Hungarian Patent No. 14,441 (Acid Chloride Method) | Propionyl chloride, Triethylamine | Not specified | [2] |

| Improved Acid Chloride Method (with Thionyl Chloride) | Propionyl chloride, Thionyl chloride | At least 76% | [2] |

| High-Yield Acylation with Propionic Anhydride (Solventless) | Propionic anhydride | > 95% |

Visualizing the Synthesis and Mechanism of Action

To further elucidate the chemical transformations and biological activity of this compound, the following diagrams are provided.

Caption: Generalized synthetic pathway of this compound.

Caption: Simplified signaling pathway of propoxyphene at the μ-opioid receptor.

Conclusion

The history of this compound's discovery and synthesis is a compelling narrative of chemical innovation driven by the need for safer and more effective analgesics. From the initial multi-step synthesis by Pohland and Sullivan to later refinements that significantly improved yields and stereoselectivity, the evolution of its production reflects key advancements in organic chemistry. The elucidation of its mechanism of action via the μ-opioid receptor has furthered our understanding of opioid signaling pathways. This technical guide serves as a valuable resource for researchers and professionals, offering a detailed retrospective on the chemical journey of this noteworthy synthetic analgesic.

References

propoxyphene hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxyphene hydrochloride is a synthetic opioid analgesic that has been prescribed for the relief of mild to moderate pain. Structurally related to methadone, its pharmacological activity is primarily attributed to the dextrorotatory isomer, dextropropoxyphene. This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, synthesis, and mechanism of action. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for the scientific community.

Chemical Structure and Properties

This compound, chemically known as [(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydrochloride, is a white crystalline powder.[1] It is odorless and has a bitter taste.[2] The molecule possesses two chiral centers, leading to four stereoisomers. The analgesic effects are associated with the α-d-stereoisomer, dextropropoxyphene, while the levo-isomer exhibits antitussive properties.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₀ClNO₂ | [1] |

| Molecular Weight | 375.9 g/mol | [1][3] |

| Melting Point | 163-168.5 °C | [2][4] |

| Solubility | Freely soluble in water and alcohol; soluble in chloroform (B151607) and acetone; practically insoluble in benzene (B151609) and ether. | [2][5][6] |

| pKa (basic) | 9.06 | [2] |

| Appearance | White crystalline powder | [2] |

| Specific Optical Rotation | +52° to +57° (10 mg/mL in water) | [4] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to propoxyphene involves a multi-step process, which is outlined below.[3][7]

Step 1: Mannich Reaction Propiophenone undergoes a Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) to yield the corresponding aminoketone, beta-dimethylaminobutyrophenone.[7]

Step 2: Grignard Reaction The aminoketone is then reacted with a Grignard reagent, such as benzylmagnesium chloride, to produce the tertiary amino alcohol, 4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol (d-oxyphene).[3][7]

Step 3: Esterification The resulting amino alcohol is esterified using propionyl chloride in a suitable solvent like dichloromethane. The addition of a small amount of thionyl chloride can improve the yield and simplify purification.[8]

Step 4: Salt Formation The free base is then converted to the hydrochloride salt by dissolving it in a suitable solvent, such as ethyl acetate, and treating it with methanolic hydrogen chloride.[9] The this compound then precipitates from the solution.[9]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A gradient HPLC assay can be utilized for the simultaneous determination of propoxyphene and its related substances.[10]

-

Mobile Phase: A filtered and degassed mixture of methanol (B129727) and a buffer solution (e.g., 0.1 M monobasic ammonium (B1175870) phosphate, pH 6.3) in a 67:33 ratio.[11]

-

Column: A 3.9-mm × 30-cm column containing L1 packing.[11]

-

Detector: UV detector set at 254 nm.[11] For combinations with other drugs like acetaminophen, wavelength switching may be employed.[10]

-

Flow Rate: Approximately 1.5 mL per minute.[11]

-

Standard Preparation: A solution of USP this compound RS in the mobile phase at a known concentration (e.g., 5.0 mg/mL).[11]

-

Assay Preparation: A solution of the this compound sample in the mobile phase at a known concentration.[11]

-

Procedure: Equal volumes (e.g., 50 µL) of the standard and assay preparations are separately injected into the chromatograph, and the peak responses are recorded.[11]

Mechanism of Action and Signaling Pathway

Propoxyphene is a weak opioid agonist with its primary effects mediated through the mu (µ)-opioid receptor.[3][12] The binding of propoxyphene to the µ-opioid receptor, which is a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.[12][13]

This interaction stimulates the exchange of guanosine (B1672433) triphosphate (GTP) for guanosine diphosphate (B83284) (GDP) on the G-protein complex.[12] The activated G-protein then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[12][13] This reduction in cAMP modulates downstream effectors, including ion channels.[12] Specifically, it leads to the closure of N-type voltage-gated calcium channels and the opening of calcium-dependent inwardly rectifying potassium channels.[12] The resulting hyperpolarization of the neuronal membrane and reduced neuronal excitability leads to a decrease in the perception of pain.[12]

Metabolism

Propoxyphene is primarily metabolized in the liver via N-demethylation, a reaction catalyzed by the cytochrome P450 enzyme CYP3A4, to its major active metabolite, norpropoxyphene.[3][14] Norpropoxyphene also possesses pharmacological activity and a longer half-life than the parent compound.[3]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and mechanism of action of this compound. The presented data and protocols are intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. It is important to note that due to safety concerns, particularly cardiotoxicity, propoxyphene has been withdrawn from the market in several countries.[15]

References

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1639-60-7 | Benchchem [benchchem.com]

- 4. This compound [drugfuture.com]

- 5. This compound | 1639-60-7 [chemicalbook.com]

- 6. Propoxyphene [drugfuture.com]

- 7. DEXTROPROPOXYPHENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. US4661625A - Synthesis and purification of d-propoxyphene hydrochloride - Google Patents [patents.google.com]

- 9. WO1990014331A1 - Method of preparing d-propoxyphene - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]

- 11. newdruginfo.com [newdruginfo.com]

- 12. Dextrothis compound | C22H30ClNO2 | CID 15424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. dextropropoxyphene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. ClinPGx [clinpgx.org]

- 15. firsthope.co.in [firsthope.co.in]

An In-depth Technical Guide to the Mechanism of Action of Propoxyphene Hydrochloride at Mu-Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propoxyphene hydrochloride is a centrally acting analgesic that exerts its therapeutic effects primarily through its interaction with the mu-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily. As a weak agonist, propoxyphene modulates the perception of pain by activating these receptors in the central nervous system. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of propoxyphene and its primary metabolite, norpropoxyphene (B1213060), at the mu-opioid receptor. It includes a summary of their binding affinities, a detailed description of the subsequent intracellular signaling cascades, and standardized experimental protocols for the in vitro characterization of such compounds.

Molecular Interaction with the Mu-Opioid Receptor

Propoxyphene acts as an agonist at the mu-opioid receptor.[1] The dextro-isomer of propoxyphene is responsible for its analgesic properties.[1] Its interaction with the receptor is characterized by a binding affinity that is considered weak in comparison to other well-known opioids.

Quantitative Analysis of Receptor Binding

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Propoxyphene exhibits a relatively low affinity for the mu-opioid receptor.

| Compound | Receptor | Assay Type | Ki (Inhibition Constant) | Reference |

| Propoxyphene | Human mu-opioid receptor | Radioligand Binding Assay | > 100 nM | [2][3][4] |

Table 1: Binding Affinity of Propoxyphene for the Mu-Opioid Receptor.

Intracellular Signaling Pathways

Activation of the mu-opioid receptor by an agonist like propoxyphene initiates a cascade of intracellular events characteristic of Gi/o-coupled GPCRs.[6] This signaling pathway ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

G-Protein Activation and Downstream Effectors

Upon agonist binding, the mu-opioid receptor undergoes a conformational change that facilitates the coupling and activation of intracellular heterotrimeric G-proteins of the Gi/o family. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The activated Gα-GTP and the Gβγ dimer then dissociate and interact with various downstream effector proteins to produce the cellular response.

The primary downstream effects of mu-opioid receptor activation include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6]

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane.

-

The Gβγ subunit also inhibits N-type voltage-gated calcium channels, reducing calcium influx.[7]

-

The net result of these actions is a decrease in neuronal excitability and a reduction in the release of neurotransmitters involved in pain signaling, such as substance P.

Experimental Protocols

The following sections detail standardized in vitro methodologies for characterizing the interaction of ligands, such as propoxyphene, with the mu-opioid receptor.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells).

-

Radioligand: A selective mu-opioid receptor radioligand, such as [³H]-DAMGO or [³H]-diprenorphine.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist, such as naloxone.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the propoxyphene concentration to generate a competition curve.

-

Determine the IC50 (the concentration of propoxyphene that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

GDP: To ensure a low basal binding of [³⁵S]GTPγS.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: Unlabeled GTPγS.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, combine the following:

-

Assay buffer containing GDP.

-

Varying concentrations of this compound.

-

Cell membranes.

-

-

Initiation: Add [³⁵S]GTPγS to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification and Analysis: Measure the radioactivity on the filters and plot the specific binding of [³⁵S]GTPγS against the log concentration of propoxyphene to determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (maximal effect).

cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cAMP, a key downstream signaling molecule of Gi-coupled receptors.

Materials:

-

Cells: A stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR).

-

Test Compound: this compound.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Phosphodiesterase Inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or luciferase-based).

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Add forskolin to stimulate adenylyl cyclase and cAMP production.

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of propoxyphene to determine the IC50 (the concentration that inhibits 50% of the forskolin-stimulated cAMP production).

Conclusion

This compound functions as a weak agonist at the mu-opioid receptor. Its analgesic effects are mediated through the canonical Gi/o-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity, which collectively reduce neuronal excitability. The relatively low binding affinity of propoxyphene for the mu-opioid receptor is consistent with its classification as a weak opioid. Further quantitative characterization of its primary metabolite, norpropoxyphene, at the mu-opioid receptor would provide a more complete understanding of its overall pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of propoxyphene and other novel opioid compounds.

References

- 1. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]

- 2. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. ClinPGx [clinpgx.org]

- 5. Propoxyphene and norpropoxyphene: pharmacologic and toxic effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 7. Role of the mu opioid receptor in opioid modulation of immune function - PMC [pmc.ncbi.nlm.nih.gov]

Propoxyphene Hydrochloride Stereoisomers: A Technical Guide to Analgesic Activity and Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyphene hydrochloride is a centrally acting opioid analgesic that exists as a mixture of stereoisomers. Due to its two chiral centers, propoxyphene has four stereoisomers. The pharmacological activity, particularly the analgesic effect, is almost exclusively attributed to the dextrorotatory isomer, (+)-α-propoxyphene, also known as dextropropoxyphene.[1][2] In contrast, its enantiomer, (-)-α-propoxyphene or levopropoxyphene (B1675174), is largely devoid of analgesic properties but possesses antitussive (cough suppressant) effects.[1][3] This significant difference in the biological activity of its stereoisomers underscores the critical role of stereochemistry in drug-receptor interactions and therapeutic outcomes. This technical guide provides an in-depth analysis of the stereoisomers of this compound, their differential analgesic activities, the underlying molecular mechanisms, and the experimental protocols used for their evaluation.

Stereochemistry and Analgesic Activity

The analgesic effects of propoxyphene are mediated through its interaction with opioid receptors in the central nervous system. The spatial arrangement of the functional groups in the dextropropoxyphene molecule allows for effective binding to and activation of the μ-opioid receptor, leading to the modulation of pain perception.

Quantitative Data on Receptor Binding and Analgesic Potency

The differing analgesic activities of propoxyphene stereoisomers can be quantified through receptor binding affinities and in vivo analgesic assays.

| Stereoisomer | Receptor Binding Affinity (Ki) at μ-opioid Receptor | Analgesic Activity (Rat Tail Heat Test) |

| Dextropropoxyphene | > 100 nM[4][5] | Active: A dose of 20 mg/kg shows significant analgesic effect. A combination of 10 mg/kg with 10 mg/kg of levopropoxyphene is equivalent to 20 mg/kg of dextropropoxyphene alone.[6] |

| Levopropoxyphene | Very low to no significant affinity (inferred) | Inactive: A dose of 40 mg/kg shows no analgesic activity.[6] |

Experimental Protocols

The evaluation of the analgesic activity of propoxyphene stereoisomers relies on well-established preclinical pain models. The following are detailed methodologies for two of the most common tests.

Hot Plate Test

The hot plate test is a method to assess the thermal pain threshold in rodents and is particularly useful for evaluating centrally acting analgesics.

Apparatus:

-

A commercially available hot plate apparatus consisting of a metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder to keep the animal on the plate.

-

A temperature controller to maintain the plate at a precise temperature, typically between 50°C and 55°C.[7]

-

A timer to record the latency of the animal's response.

Procedure:

-

Acclimatization: Acclimate the animals (mice or rats) to the testing room for at least 30-60 minutes before the experiment.[8]

-

Baseline Latency: Gently place each animal on the hot plate and start the timer. Observe the animal for nocifensive behaviors such as paw licking, shaking, or jumping.[8] The time from placement on the plate to the first sign of a pain response is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage.[8]

-

Drug Administration: Administer the test compound (e.g., dextropropoxyphene, levopropoxyphene) or vehicle to the animals via the desired route (e.g., oral, intraperitoneal).

-

Post-Treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency as described in step 2.

-

Data Analysis: The analgesic effect is determined by a significant increase in the post-treatment latency compared to the baseline and vehicle-treated groups.

Tail-Flick Test

The tail-flick test is another common method for assessing the analgesic effects of drugs by measuring the latency of a spinal reflex to a thermal stimulus.

Apparatus:

-

A tail-flick analgesia meter consisting of a radiant heat source (e.g., a high-intensity light beam) and a sensor to detect the tail flick.

-

An animal restrainer to hold the mouse or rat in a comfortable position with its tail exposed.

-

A timer that automatically starts with the heat stimulus and stops when the tail flicks.

Procedure:

-

Acclimatization: Acclimate the animals to the restrainer and the testing environment before the experiment to minimize stress.

-

Baseline Latency: Place the animal in the restrainer and position its tail over the heat source. Activate the heat source, and the timer will start. The time it takes for the animal to flick its tail away from the heat is automatically recorded as the baseline latency. A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.[9]

-

Drug Administration: Administer the test compound or vehicle.

-

Post-Treatment Latency: Measure the tail-flick latency at predetermined intervals after drug administration.

-

Data Analysis: An increase in the tail-flick latency after drug administration indicates an analgesic effect.

Signaling Pathways and Molecular Mechanisms

Mu-Opioid Receptor Signaling Pathway for Analgesia

The analgesic effect of dextropropoxyphene is initiated by its binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular events that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

Caption: Mu-opioid receptor signaling pathway leading to analgesia.

Mechanism of Propoxyphene-Induced Cardiotoxicity

A significant concern with propoxyphene, particularly in overdose, is its cardiotoxicity, which is not mediated by opioid receptors and is therefore not reversible by naloxone.[2] This toxicity is primarily due to the blockade of cardiac sodium and potassium (hERG) channels by propoxyphene and its major metabolite, norpropoxyphene.[10][11] This ion channel blockade can lead to conduction abnormalities and life-threatening arrhythmias.

Caption: Mechanism of propoxyphene-induced cardiotoxicity.

Conclusion

The stereoisomers of this compound exhibit markedly different pharmacological profiles. Dextropropoxyphene is the active analgesic, primarily acting as a μ-opioid receptor agonist. In contrast, levopropoxyphene lacks significant analgesic activity. The cardiotoxicity associated with propoxyphene is a non-opioid effect resulting from the blockade of critical cardiac ion channels. A thorough understanding of the stereospecific actions and toxicities of propoxyphene is essential for researchers and clinicians in the fields of pain management and drug development.

References

- 1. Marked QRS complex abnormalities and sodium channel blockade by propoxyphene reversed with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wmpllc.org [wmpllc.org]

- 3. Sodium channel blocker - Wikipedia [en.wikipedia.org]

- 4. zenodo.org [zenodo.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of l-propoxyphene on plasma levels and analgesic activity of d-propoxyphene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dol.inf.br [dol.inf.br]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Norpropoxyphene-induced cardiotoxicity is associated with changes in ion-selectivity and gating of HERG currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Norpropoxyphene - Wikipedia [en.wikipedia.org]

The Stereoisomeric Dichotomy of Propoxyphene: A Technical Guide to the Pharmacology of Dextropropoxyphene and Levopropoxyphene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propoxyphene, a synthetic opioid analgesic, exists as two stereoisomers, dextropropoxyphene and levopropoxyphene (B1675174), which exhibit markedly different pharmacological profiles. This in-depth technical guide provides a comprehensive comparison of their core pharmacology, focusing on their distinct mechanisms of action, receptor binding affinities, pharmacokinetic properties, and metabolic pathways. Dextropropoxyphene is recognized for its analgesic properties mediated through agonism at the µ-opioid receptor, while levopropoxyphene is primarily known for its antitussive effects with minimal to no analgesic activity. This document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

The principle of stereoisomerism is a cornerstone of pharmacology, where the three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity. Propoxyphene serves as a classic example of this phenomenon. The dextrorotatory isomer, dextropropoxyphene, was historically marketed as an analgesic, while the levorotatory isomer, levopropoxyphene, was utilized as a cough suppressant.[1][2] Understanding the distinct pharmacological characteristics of these two isomers is crucial for drug design, development, and the comprehension of their therapeutic applications and associated risks.

Comparative Pharmacology

The pharmacological divergence of dextropropoxyphene and levopropoxyphene stems from their differential interactions with biological targets, primarily opioid receptors.

Mechanism of Action and Receptor Binding

Dextropropoxyphene exerts its analgesic effects primarily as a weak agonist at the µ-opioid receptor (MOR).[3][4] Binding to MORs in the central nervous system (CNS) leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent modulation of ion channels.[5] This results in hyperpolarization of neurons and reduced neuronal excitability, ultimately impeding the transmission of pain signals.[5] In addition to its opioid activity, dextropropoxyphene has been reported to act as a noncompetitive antagonist at N-methyl-D-aspartate (NMDA) receptors and as a weak serotonin (B10506) reuptake inhibitor.[3]

Levopropoxyphene , in contrast, possesses little to no analgesic activity, which is attributed to its poor affinity for opioid receptors.[1][6] Its primary pharmacological action is as a centrally acting antitussive, suppressing the cough reflex.[6][7] While the precise mechanism of its antitussive effect is not fully elucidated, it is believed to be independent of opioid receptor interaction.[1]

Table 1: Opioid Receptor Binding Affinity

| Compound | Receptor | Kᵢ (nM) | Species | Reference |

| Dextropropoxyphene | µ (Mu) | >100 | Human | [3][5] |

| Levopropoxyphene | µ (Mu) | Not Reported (Poor Affinity) | - | [1][6] |

| Norpropoxyphene | µ (Mu) | Not Reported (Weaker than Dextropropoxyphene) | - |

Note: A higher Kᵢ value indicates lower binding affinity.

Pharmacokinetics

Both dextropropoxyphene and levopropoxyphene are orally absorbed and undergo extensive first-pass metabolism in the liver.[7] The primary metabolic pathway for both isomers is N-demethylation, mediated by the cytochrome P450 enzyme CYP3A4, to their major active metabolite, norpropoxyphene.[7]

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Dextropropoxyphene | Levopropoxyphene | Norpropoxyphene | Reference |

| Bioavailability | ~40% | Not Reported | - | [3] |

| Protein Binding | ~78% | Not Reported | - | [3] |

| Elimination Half-life | 6-12 hours | Not Reported | 30-36 hours | [3] |

| Metabolism | Hepatic (CYP3A4-mediated N-demethylation) | Hepatic (CYP3A4-mediated N-demethylation) | Further metabolized | [7] |

| Excretion | Urine (primarily as norpropoxyphene) | Urine (primarily as norpropoxyphene) | Urine | [3][7] |

Clinical Effects and Toxicity

The distinct pharmacological profiles of the two isomers lead to different clinical applications and adverse effect profiles.

Dextropropoxyphene was used for the management of mild to moderate pain.[3] However, concerns over its narrow therapeutic index, risk of fatal overdose, and cardiac arrhythmias, particularly related to its metabolite norpropoxyphene, led to its withdrawal from the market in many countries.[3] Norpropoxyphene has weaker analgesic effects but is a more potent local anesthetic and blocker of cardiac sodium and potassium channels than the parent compound, contributing significantly to cardiotoxicity.[8]

Levopropoxyphene was used as an antitussive.[6][7] It is reported to have some local anesthetic properties as well.[6]

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol outlines a standard competitive binding assay to determine the affinity of a test compound for opioid receptors.

Objective: To determine the inhibitory constant (Kᵢ) of dextropropoxyphene and levopropoxyphene for µ, δ, and κ opioid receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., from rat or guinea pig) or cultured cells expressing the opioid receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add assay buffer, a fixed concentration of a selective radioligand (e.g., [³H]-DAMGO for µ receptors, [³H]-DPDPE for δ receptors, or [³H]-U69593 for κ receptors), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a non-selective opioid antagonist (e.g., naloxone), and the membrane preparation.

-

Competitive Binding: Add assay buffer, the radioligand, varying concentrations of the test compound (dextropropoxyphene or levopropoxyphene), and the membrane preparation.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/K𝘥)

-

where [L] is the concentration of the radioligand and K𝘥 is the dissociation constant of the radioligand for the receptor.

-

-

Hot Plate Test for Analgesic Activity

This in vivo assay is used to assess the central analgesic effects of compounds in rodents.

Objective: To evaluate the analgesic efficacy of dextropropoxyphene.

Methodology:

-

Animals: Use mice or rats of a specific strain and weight range. Acclimatize the animals to the laboratory environment before the experiment.

-

Apparatus: A hot plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 55 ± 0.5°C).

-

Procedure:

-

Administer the test compound (dextropropoxyphene) or vehicle control to the animals via a specific route (e.g., oral or intraperitoneal).

-

At a predetermined time after drug administration (based on the compound's pharmacokinetics), place each animal individually on the hot plate.

-

Start a stopwatch immediately upon placing the animal on the hot plate.

-

Observe the animal's behavior and record the latency (in seconds) to the first sign of a nociceptive response, which can be either paw licking or jumping.

-

To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) should be established, after which the animal is removed from the hot plate if no response is observed.

-

-

Data Analysis:

-

Compare the mean latency period of the drug-treated group with that of the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

-

An increase in the latency to respond is indicative of an analgesic effect.

-

Citric Acid-Induced Cough Model for Antitussive Activity

This in vivo model is used to evaluate the antitussive potential of compounds in guinea pigs.

Objective: To assess the antitussive efficacy of levopropoxyphene and dextropropoxyphene.

Methodology:

-

Animals: Use male Hartley guinea pigs of a specific weight range.

-

Apparatus: A whole-body plethysmography chamber equipped with a nebulizer to deliver citric acid aerosol and a system to record coughs (e.g., a microphone and a pressure transducer).

-

Procedure:

-

Administer the test compound (levopropoxyphene or dextropropoxyphene), a positive control (e.g., codeine), or vehicle to the animals.

-

After a specified pre-treatment time, place each guinea pig individually into the plethysmography chamber.

-

Expose the animal to an aerosol of a citric acid solution (e.g., 0.4 M) for a fixed duration (e.g., 10 minutes).

-

Record the number of coughs during the exposure period.

-

-

Data Analysis:

-

Compare the mean number of coughs in the drug-treated groups to the vehicle-treated group.

-

A significant reduction in the number of coughs indicates an antitussive effect. The results can be expressed as the percentage of cough inhibition.

-

Mandatory Visualizations

Caption: µ-Opioid Receptor Signaling Pathway of Dextropropoxyphene.

Caption: Experimental Workflow for Competitive Radioligand Binding Assay.

Caption: Experimental Workflow for the Hot Plate Analgesia Test.

Conclusion

The stereoisomers of propoxyphene, dextropropoxyphene and levopropoxyphene, present a compelling case study in stereopharmacology. Their distinct pharmacological profiles, with dextropropoxyphene acting as a weak µ-opioid agonist to produce analgesia and levopropoxyphene acting as a non-opioid antitussive, are a direct consequence of their differential interactions with their respective biological targets. While dextropropoxyphene's clinical use has been largely discontinued (B1498344) due to safety concerns, the study of these isomers continues to provide valuable insights for drug development, emphasizing the critical importance of stereochemistry in determining the therapeutic efficacy and safety of pharmaceutical agents. This technical guide provides a foundational resource for researchers and scientists in understanding the nuanced pharmacology of these two compounds.

References

- 1. Levopropoxyphene - Wikipedia [en.wikipedia.org]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. zenodo.org [zenodo.org]

- 4. [PDF] Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. | Semantic Scholar [semanticscholar.org]

- 5. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Levopropoxyphene | C22H29NO2 | CID 200742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Comparative antitussive effects of dextrorphan, dextromethorphan and phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Propoxyphene Hydrochloride: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of propoxyphene hydrochloride. The document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding of this compound's complex pharmacology. Propoxyphene, a centrally acting opioid analgesic, has a multifaceted interaction profile with various receptors and ion channels, which is critical for understanding both its therapeutic effects and its associated toxicities.

Core Receptor Binding Profile of Propoxyphene

Propoxyphene's primary mechanism of action is through its agonist activity at opioid receptors. However, its interaction with other non-opioid receptors and ion channels contributes significantly to its overall pharmacological and toxicological profile, particularly its cardiotoxicity.

Quantitative Receptor Binding Data

The binding affinities of propoxyphene and its metabolite, norpropoxyphene, have been characterized at several key physiological targets. The data, presented in terms of the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below.

| Target Receptor/Channel | Ligand | Affinity Metric | Value (µM) | Species/System | Reference |

| Mu-Opioid Receptor (MOR) | Propoxyphene | Ki | > 0.1 | Human recombinant MOR | [1] |

| Kappa-Opioid Receptor (KOR) | d-propoxyphene | Differentiates poorly from delta | - | Mouse brain membranes | [2] |

| Delta-Opioid Receptor (DOR) | d-propoxyphene | Differentiates poorly from kappa | - | Mouse brain membranes | [2] |

| NMDA Receptor | Dextropropoxyphene | IC50 | 5 | Rat cortical wedge ([3H]MK-801 binding) | [3] |

| NMDA Receptor (Functional) | Dextropropoxyphene | IC50 | 190 | Rat cortical wedge (NMDA inhibition) | [3] |

| hERG Potassium Channel | Propoxyphene & Norpropoxyphene | IC50 | ~40 | Xenopus oocytes | [4] |

| Voltage-Gated Sodium Channel | Propoxyphene | - | Potent Blocker | Rabbit atrial myocytes | [5][6] |

Note: A Ki value greater than 100 nM (0.1 µM) categorizes propoxyphene as having a relatively low affinity for the mu-opioid receptor compared to other potent opioids.[7][1]

Multi-Target Interactions of Propoxyphene

Propoxyphene's analgesic effects are primarily attributed to its action on mu-opioid (OPRM1) and kappa-opioid (OPRK1) receptors.[8] However, its off-target activities are significant. It acts as a noncompetitive antagonist at N-methyl-D-aspartate (NMDA) receptors, which may contribute to its analgesic properties.[3][8] Critically, propoxyphene and its major metabolite, norpropoxyphene, are potent blockers of cardiac ion channels, including voltage-gated sodium channels (leading to QRS widening) and hERG potassium channels (leading to QT interval prolongation).[4][5][9] This multi-channel blockade is the mechanistic basis for its naloxone-insensitive cardiotoxicity.[4][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dextropropoxyphene acts as a noncompetitive N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Norpropoxyphene-induced cardiotoxicity is associated with changes in ion-selectivity and gating of HERG currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Marked QRS complex abnormalities and sodium channel blockade by propoxyphene reversed with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. itlab.us [itlab.us]

- 7. zenodo.org [zenodo.org]

- 8. ClinPGx [clinpgx.org]

- 9. Propoxyphene and the Risk of Out-of-Hospital Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Metabolic Pathways of Propoxyphene Hydrochloride in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propoxyphene, a synthetic opioid analgesic once widely prescribed for mild to moderate pain, was withdrawn from the market in the United States and Europe due to significant safety concerns, primarily related to cardiotoxicity.[1][2] This toxicity is largely attributed to its primary metabolite, norpropoxyphene (B1213060), which accumulates with repeated dosing.[3][4] Understanding the metabolic fate of propoxyphene is crucial for historical toxicological assessment and for informing the development of safer analgesics. This guide provides a detailed overview of the metabolic pathways of propoxyphene in humans, supported by quantitative pharmacokinetic data, experimental methodologies, and visual diagrams of the core processes.

Principal Metabolic Pathways

Propoxyphene hydrochloride undergoes extensive first-pass metabolism, primarily in the liver and intestine, before it enters systemic circulation.[5][6][7][8] The metabolic process is characterized by a major and several minor pathways.

Major Pathway: N-demethylation

The predominant metabolic route for propoxyphene is N-demethylation to form its principal and pharmacologically active metabolite, norpropoxyphene.[5][6][9] This reaction is almost exclusively mediated by the cytochrome P450 isoenzyme CYP3A4.[5][7][8][10] Some evidence also points to the involvement of CYP3A5.[4][11] While involvement of CYP2D6 has been suggested, studies have largely disputed its role as a primary enzyme in this specific pathway.[4][10][11] Norpropoxyphene itself is further metabolized via N-demethylation to dinorpropoxyphene.[12]

Minor Pathways

Less significant metabolic routes for propoxyphene include ring hydroxylation and subsequent glucuronide conjugation.[5][7][8] The synthesis of other minor metabolites, including a cyclized oxazine (B8389632) product and a di-N-demethylated metabolite, has also been described.[13]

Excretion

Propoxyphene and its metabolites are primarily excreted by the kidneys.[1][5] Within 48 hours of administration, approximately 20-25% of the dose is excreted in the urine, mostly as free or conjugated norpropoxyphene.[6][14]

Quantitative Pharmacokinetic Data

The pharmacokinetics of propoxyphene are complex, with significant accumulation of both the parent drug and its major metabolite, norpropoxyphene, upon repeated administration.[3] This accumulation is a key factor in the drug's toxicity profile, as norpropoxyphene has a significantly longer half-life than propoxyphene.[7][8][15]

| Parameter | Propoxyphene | Norpropoxyphene | Reference(s) |

| Peak Plasma Time (Tmax) | 2 to 2.5 hours | - | [1][7][8] |

| Peak Plasma Conc. (Cmax) | 0.05 to 0.1 µg/mL | 0.1 to 0.2 µg/mL | [7][8] |

| (after a single 65 mg dose) | |||

| Elimination Half-life (t1/2) | 6 to 12 hours | 30 to 36 hours | [1][7][8][15] |

| Clearance (Single Dose) | 994 mL/min | 454 mL/min | [3] |

| Clearance (Repeated Doses) | 508 mL/min | 210 mL/min | [3] |

| Volume of Distribution (Vd) | 16 L/kg | - | [8] |

| Protein Binding | ~80% | - | [8] |

Table 1: Summary of Pharmacokinetic Parameters for Propoxyphene and Norpropoxyphene.

Experimental Protocols

The characterization of propoxyphene's metabolic pathways has been achieved through a combination of in vitro and in vivo experimental models.

In Vitro Metabolite Identification and Enzyme Phenotyping

In vitro systems are essential for identifying metabolites and the specific enzymes responsible for their formation.[16][17]

Objective: To identify the metabolic products of propoxyphene and determine the primary Cytochrome P450 isoforms involved.

Methodology:

-

Incubation: Propoxyphene (typically 1-10 µM) is incubated at 37°C with various human-derived enzyme systems, such as pooled human liver microsomes (pHLM) or specific cDNA-expressed recombinant CYP enzymes (e.g., rCYP3A4, rCYP2D6).[10][16] The incubation mixture includes necessary co-factors like NADPH.

-

Inhibition Assay (for phenotyping): To confirm the role of a specific enzyme, the incubation is repeated in the presence of isoform-specific chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4) or inhibitory antibodies.[10][16] A significant reduction in metabolite formation in the presence of the inhibitor confirms the enzyme's involvement.

-

Sample Preparation: The reaction is terminated (e.g., by adding acetonitrile (B52724) or cooling). The samples are then centrifuged to pellet proteins, and the supernatant containing the parent drug and metabolites is collected.

-

Analytical Detection: The supernatant is analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[18][19][20] This technique allows for the separation, identification, and quantification of propoxyphene and its various metabolites based on their retention times and mass-to-charge ratios.[19]

In Vivo Pharmacokinetic Analysis

In vivo studies in human subjects are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in a complete biological system.[21]

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, t1/2, etc.) of propoxyphene and norpropoxyphene in humans.

Methodology:

-

Subject Recruitment: A cohort of healthy human volunteers is selected. The study design may compare different groups, such as extensive vs. poor metabolizers of a specific enzyme, though this was found not to be a significant factor for CYP2D6 with propoxyphene.[10]

-

Drug Administration: A single, standardized oral dose of this compound (e.g., 65 mg) is administered to the subjects.[10]

-

Biological Sampling: Blood and urine samples are collected at predetermined time intervals over a period of several days (e.g., blood for 168 hours, urine for 96 hours) to capture the full pharmacokinetic profile of the long-lasting metabolite.[10]

-

Sample Processing: Plasma is separated from blood samples. Both plasma and urine samples undergo an extraction process to isolate the drug and its metabolites from the biological matrix.[9][22] This often involves liquid-liquid extraction or solid-phase extraction.

-

Quantitative Analysis: The concentrations of propoxyphene and norpropoxyphene in the processed samples are quantified using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS) or, more commonly, LC-MS/MS.[9][23]

-

Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software to calculate key parameters and model the drug's behavior in the body.

References

- 1. Articles [globalrx.com]

- 2. ClinPGx [clinpgx.org]

- 3. Propoxyphene and norpropoxyphene kinetics after single and repeated doses of propoxyphene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. drugs.com [drugs.com]

- 6. Propoxyphene | C22H29NO2 | CID 10100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. CYP3A4 mediates dextropropoxyphene N-demethylation to nordextropropoxyphene: human in vitro and in vivo studies and lack of CYP2D6 involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 13. Synthesis of two metabolites of (+)-propoxyphene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Norpropoxyphene - Wikipedia [en.wikipedia.org]

- 16. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Unstable propoxyphene metabolite excreted in human urine is detected by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]

- 21. coleparmer.com [coleparmer.com]

- 22. academic.oup.com [academic.oup.com]

- 23. Propoxyphene and norpropoxyphene concentrations in blood and tissues in cases of fatal overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

role of norpropoxyphene metabolite in pharmacokinetics

An In-Depth Technical Guide on the Role of the Norpropoxyphene (B1213060) Metabolite in Pharmacokinetics

Audience: Researchers, scientists, and drug development professionals.

Abstract

Propoxyphene, a centrally acting opioid analgesic, has been withdrawn from many markets due to significant safety concerns, primarily cardiotoxicity. A comprehensive understanding of its pharmacokinetics reveals that its major metabolite, norpropoxyphene, is the principal agent responsible for these adverse effects. This technical guide provides an in-depth analysis of the role of norpropoxyphene, detailing its formation, metabolic pathway, pharmacokinetic profile, and toxicological impact. Through a synthesis of quantitative data, experimental protocols, and pathway visualizations, this document serves as a critical resource for professionals in drug development and research. The prolonged half-life of norpropoxyphene leads to its accumulation, which, combined with its potent inhibition of cardiac ion channels, results in a high risk of life-threatening arrhythmias.

Introduction

Propoxyphene (also known as dextropropoxyphene) was first marketed in the 1950s for the treatment of mild to moderate pain.[1] It is structurally related to methadone and functions as a weak agonist at mu-opioid receptors.[2][3][4] However, its clinical use has been overshadowed by a narrow therapeutic index and a risk of fatal overdose, even at therapeutic doses.[1][4][5]

The primary driver of propoxyphene's toxicity is not the parent drug itself but its principal active metabolite, norpropoxyphene.[1][6] This metabolite possesses weaker analgesic properties but exhibits significant cardiotoxic and central nervous system (CNS) effects.[6][7] The distinct pharmacokinetic profile of norpropoxyphene, particularly its slow elimination and subsequent accumulation, is central to its clinical risk. This guide will dissect the formation, pharmacokinetics, and toxicodynamics of norpropoxyphene, providing the detailed technical information required for a thorough risk assessment.

Formation and Metabolic Pathway

Propoxyphene undergoes extensive first-pass metabolism in the liver and intestines following oral administration.[8][9][10] The major metabolic pathway is N-demethylation, which converts propoxyphene into norpropoxyphene.[2][4][8][9]

This biotransformation is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5 .[11][12] The significant role of CYP3A4 makes this pathway susceptible to numerous drug-drug interactions.[5][8][13] Norpropoxyphene can be further metabolized via a secondary N-demethylation to dinorpropoxyphene.[12] Minor metabolic routes for the parent drug include ring hydroxylation and glucuronide formation.[8][9][10]

Pharmacokinetic Profile of Norpropoxyphene

The pharmacokinetic properties of norpropoxyphene differ significantly from the parent drug, which is critical to its toxicological profile.

Quantitative Pharmacokinetic Parameters

After a standard oral dose of propoxyphene, plasma concentrations of norpropoxyphene typically exceed those of the parent drug.[8][9][10] The most notable characteristic is its exceptionally long elimination half-life, which is approximately three to six times longer than that of propoxyphene.[2][8][9] This leads to significant accumulation with repeated dosing, with steady-state concentrations reaching 5 to 7 times the levels seen after a single dose.[14]

The tables below summarize key pharmacokinetic parameters for propoxyphene and norpropoxyphene in various populations.

Table 1: Pharmacokinetic Parameters in Healthy Adults (Single vs. Repeated Dosing)

| Parameter | Propoxyphene (Single Dose) | Norpropoxyphene (Single Dose) | Propoxyphene (Repeated Doses) | Norpropoxyphene (Repeated Doses) | Citations |

|---|---|---|---|---|---|

| Time to Peak (Tmax) | 2 - 2.5 h | N/A | N/A | N/A | [8][9][10] |

| Peak Conc. (Cmax)¹ | 0.05 - 0.1 µg/mL | 0.1 - 0.2 µg/mL | Plateau after 48h | Plateau after 48h | [8][9][10] |

| Elimination Half-life (t½) | 6 - 12 h | 30 - 36 h | 11.8 h | 39.2 h | [6][8][9][14] |

| Clearance | 994 mL/min | 454 mL/min | 508 mL/min | 2210 mL/min² | [14] |

| Volume of Distribution (Vd) | 16 L/kg | N/A | N/A | N/A | [8][9] |

¹ Following a 65 mg oral dose of propoxyphene hydrochloride. ² Note: The reported increase in norpropoxyphene clearance with repeated dosing in the source material is unusual and may be context-specific or anomalous.[14]

Table 2: Impact of Special Populations on Half-Life (t½)

| Population | Propoxyphene Half-Life (h) | Norpropoxyphene Half-Life (h) | Key Implication | Citations |

|---|---|---|---|---|

| Elderly (70-78 years) | 13 - 35 | 22 - 41 | Increased accumulation risk | [6][9][15] |

| Renal Impairment (Anephric) | Higher Cmax/AUC | Higher & more persistent levels | Markedly reduced elimination | [6][8][16] |

| Hepatic Impairment (Cirrhosis) | Higher plasma concentrations | Lower plasma concentrations | Reduced first-pass metabolism |[9] |

Excretion

Norpropoxyphene is primarily eliminated from the body via renal excretion.[8][9][10] Within 48 hours of a single propoxyphene dose, about 20-25% is excreted in the urine, predominantly as free and conjugated norpropoxyphene.[8][9] This renal dependence makes patients with kidney disease particularly vulnerable to accumulation and toxicity.[6][8][16][17]

Clinical Significance and Toxicological Impact

The accumulation of norpropoxyphene is directly linked to the most severe adverse events associated with propoxyphene, particularly cardiotoxicity.

Cardiotoxicity

Norpropoxyphene exerts a direct toxic effect on the heart muscle, independent of its opioid activity.[1][4][18] The primary mechanism is the blockade of cardiac ion channels, which disrupts normal cardiac electrophysiology.

-

hERG Potassium Channel Inhibition: Both propoxyphene and norpropoxyphene inhibit the voltage-gated potassium current (IKr) carried by hERG channels with roughly equal potency.[8][10] This current is critical for the repolarization phase of the cardiac action potential.[18][19] Inhibition of IKr delays repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[17]

-

Sodium Channel Inhibition: Norpropoxyphene also blocks cardiac sodium channels, producing a local anesthetic-like effect that is approximately twice as potent as the parent drug.[8][10] This slows conduction velocity within the heart, leading to a widening of the QRS complex on the ECG.[6][7][20]

The combined effect of QT prolongation and QRS widening creates a pro-arrhythmic state, increasing the risk of life-threatening ventricular arrhythmias like Torsades de Pointes (TdP) and sudden cardiac death.[17][20] This cardiotoxicity is not reversible with the opioid antagonist naloxone.[4][18][19]

Central Nervous System Effects

While propoxyphene is primarily responsible for the classic opioid CNS effects like respiratory depression, the accumulation of norpropoxyphene can also contribute to CNS toxicity, including depression and seizures.[6][7][11]

Drug-Drug Interactions

Understanding the role of CYP3A4 in norpropoxyphene formation is crucial for predicting drug interactions.

Table 3: Clinically Significant Drug Interactions

| Interacting Agent Class | Examples | Mechanism | Clinical Consequence | Citations |

|---|---|---|---|---|

| Strong CYP3A4 Inhibitors | Ritonavir, ketoconazole, clarithromycin, grapefruit juice | Decreased metabolism of propoxyphene | Increased plasma levels of propoxyphene, enhancing opioid and toxic effects. | [5][8][13] |

| Strong CYP3A4 Inducers | Rifampin, carbamazepine, St. John's wort | Increased metabolism of propoxyphene to norpropoxyphene | Reduced analgesic efficacy of propoxyphene; potentially enhanced levels of cardiotoxic norpropoxyphene. |[5][8][13][21] |

Methodologies for Norpropoxyphene Analysis and Characterization

Accurate quantification and characterization of norpropoxyphene are essential for both clinical toxicology and drug development research.

Bioanalytical Methods for Quantification

The standard for quantifying norpropoxyphene in biological matrices (e.g., plasma, urine) is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, and crucially, can distinguish norpropoxyphene from its unstable rearrangement products, which was a limitation of older Gas Chromatography-Mass Spectrometry (GC-MS) methods.[22][23]

Experimental Protocol: LC-MS/MS Quantification of Norpropoxyphene in Human Plasma

-

Sample Preparation:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of an internal standard solution (e.g., norpropoxyphene-d5 in methanol) to each sample, calibrator, and quality control.

-

Vortex briefly to mix.

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile (B52724).

-

Vortex vigorously for 1 minute to ensure complete protein denaturation.

-

-

Separation and Analysis:

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial.

-

Inject 5-10 µL of the supernatant onto an LC-MS/MS system.

-

-

Chromatography:

-

Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for detection. Monitor specific precursor-to-product ion transitions for norpropoxyphene (e.g., m/z 326 -> 252) and its deuterated internal standard.[22]

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators.

-

Determine the concentration of norpropoxyphene in unknown samples by interpolation from the linear regression of the calibration curve.

-

In Vitro Metabolism Studies

Human liver microsomes (HLMs) are used to study the metabolic pathways and enzyme kinetics of drugs in a controlled environment.

Experimental Protocol: In Vitro Metabolism using HLMs

-

Incubation Preparation: In a microcentrifuge tube, prepare an incubation mixture containing pooled HLMs (e.g., 0.5 mg/mL protein), a NADPH-generating system (to supply the necessary cofactor for CYP450 activity), and phosphate (B84403) buffer (pH 7.4).

-

Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the substrate (propoxyphene).

-

Incubation: Incubate the reaction at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard. This also precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the samples to pellet the protein and analyze the supernatant for the disappearance of the parent drug and the formation of norpropoxyphene using the LC-MS/MS method described above.

Electrophysiological Assays for Cardiotoxicity

The two-microelectrode voltage clamp technique using Xenopus laevis oocytes is a gold-standard method for assessing a compound's effect on specific ion channels like hERG.[18][19]

Experimental Protocol: hERG Channel Inhibition Assay

-

Channel Expression: Inject cRNA encoding the hERG channel into Xenopus oocytes. Allow 2-4 days for the channels to be expressed on the oocyte membrane.

-

Electrophysiology: Place an oocyte in a recording chamber perfused with a control solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Data Acquisition: Apply a specific voltage-clamp protocol designed to elicit hERG currents. Record the baseline current.

-

Compound Application: Perfuse the chamber with a solution containing a known concentration of norpropoxyphene and repeat the voltage-clamp protocol.

-

Analysis: Measure the reduction in the peak tail current in the presence of norpropoxyphene compared to the baseline. Generate a concentration-response curve by testing multiple concentrations to determine the IC₅₀ value (the concentration that causes 50% inhibition of the current).[18][19]

Conclusion